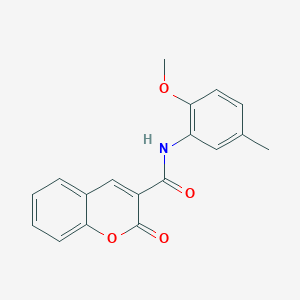
N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives often involves multi-step chemical reactions, starting from basic chromene precursors. An efficient method involves the condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide, catalyzed by polystyrene-supported p-toluenesulfonic acid in ethanol conditions, showcasing an eco-friendly and high-yield approach to synthesizing chromene derivatives (Jadhav et al., 2018).
Molecular Structure Analysis
The molecular structure of N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide derivatives has been extensively studied through crystallography. These compounds typically exhibit planar conformations with anti-rotamer configurations around the C-N bond. The amide oxygen atom's orientation, trans or cis relative to the pyran ring's oxygen, plays a crucial role in the molecular conformation and the potential for hydrogen bonding, contributing to the stability and reactivity of these compounds (Reis et al., 2013).
Chemical Reactions and Properties
N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, exploiting the reactivity of the chromene core and the carboxamide group. For instance, the compound can participate in C-C and C-O bond formation reactions under catalyzed conditions, demonstrating its versatility as a precursor for synthesizing more complex molecules. Such reactions are pivotal for creating compounds with potential biological activity (Jadhav et al., 2018).
Physical Properties Analysis
The physical properties of N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. The polymorphism observed in these compounds, where different crystalline forms exist, can significantly affect their physical properties. For example, the ability to form hydrates or solvates influences the compound's stability and solubility, which is critical for its potential application in various fields (Reis et al., 2013).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-7-8-16(22-2)14(9-11)19-17(20)13-10-12-5-3-4-6-15(12)23-18(13)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVCFDWLPSDDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)
![3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5661447.png)

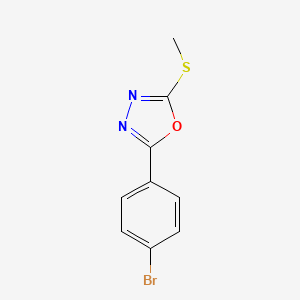
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
![2-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5661499.png)
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)
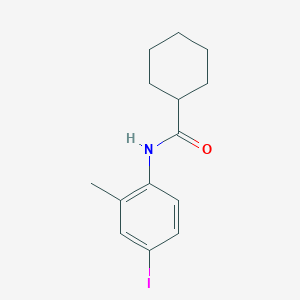
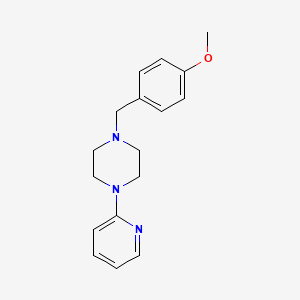
![(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5661516.png)
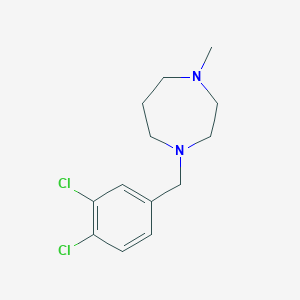
![3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)
![3,6-diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5661529.png)
methanone](/img/structure/B5661535.png)